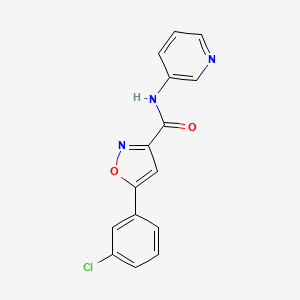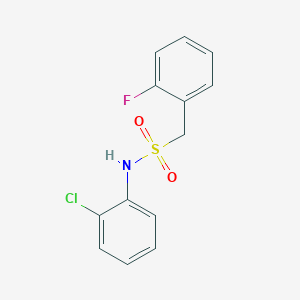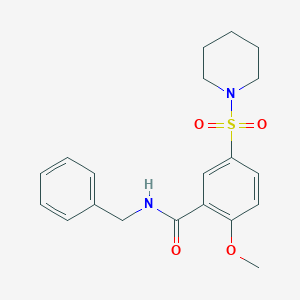
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide, also known as CLP257, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent and selective activator of the potassium channel KCNQ2/3, which plays a crucial role in regulating neuronal excitability.
Mécanisme D'action
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of KCNQ2/3 channels, which are voltage-gated potassium channels that regulate the excitability of neurons. When these channels are activated, they allow the flow of potassium ions out of the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. This compound binds to a specific site on the KCNQ2/3 channel, which enhances the channel's sensitivity to voltage and increases its open probability, leading to increased potassium ion efflux and reduced neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticonvulsant, analgesic, and anti-migraine effects in preclinical studies. In animal models of epilepsy, this compound has been shown to reduce the frequency and severity of seizures and increase the seizure threshold. In models of neuropathic pain, this compound has been shown to reduce pain behaviors and increase pain thresholds. In models of migraine, this compound has been shown to reduce the frequency and severity of migraine attacks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is its high selectivity for KCNQ2/3 channels, which reduces the risk of off-target effects. This compound is also highly potent, which allows for lower doses to be used in experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of this compound have not been fully characterized, which may limit its clinical development.
Orientations Futures
There are several potential future directions for the development of 5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide. One area of research is the optimization of the pharmacokinetic properties of this compound to improve its bioavailability and reduce its toxicity. Another area of research is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of novel compounds that target KCNQ2/3 channels may lead to the discovery of more potent and selective activators with improved pharmacokinetic properties.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and migraine. Studies have shown that this compound can selectively activate KCNQ2/3 channels, which are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. By activating these channels, this compound can reduce neuronal hyperexcitability and prevent the onset of seizures, neuropathic pain, and migraine attacks.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-1-3-10(7-11)14-8-13(19-21-14)15(20)18-12-5-2-6-17-9-12/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAVIWZRNUPKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4739873.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B4739877.png)
![4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4739884.png)

![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide](/img/structure/B4739900.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4739912.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)
![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzoxazole](/img/structure/B4739920.png)
